Cas no 169168-53-0 (Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2R*,3R*),2R*],6b,7aa]]- (9CI))

Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2R*,3R*),2R*],6b,7aa]]- (9CI) structure
169168-53-0 structure
Product Name:Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2R*,3R*),2R*],6b,7aa]]- (9CI)
Numéro CAS:169168-53-0
Le MF:C28H43N3O6S3
Mégawatts:613.85252404213
CID:157519
PubChem ID:461639
Update Time:2025-04-19

Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2R*,3R*),2R*],6b,7aa]]- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2R*,3R*),2R*],6b,7aa]]- (9CI)
    • carbamic acid, N-[(1R,2R)-3-[(3aR,6S,7aS)-6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-, (2R,3R)-tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester
    • [(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
    • Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)meth
    • Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R
    • BDBM50285977
    • 5-[3(R)-[[(2(R)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(R)-oxy)carbonyl]amino]-4-(phenylthio)-2(R)-hydroxybutyl]-N-(1,1-dimethylethyl)octahydrothieno[3,2-c]pyridine-6(R)-carboxamide
    • 5-(3(R)-(((2(R)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(R)-oxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
    • [(1R,2R)-3-((3aR,6S,7aS)-6-tert-Butylcarbamoyl-hexahydro-thieno[3,2-c]pyridin-5-yl)-2-hydroxy-1-phenylsulfanylmethyl-propyl]-carbamic acid (2R,3R)-2-methyl-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl ester
    • CHEMBL99214
    • DTXSID80168677
    • 169168-53-0
    • [(2R,3R)-2-methyl-1,1-dioxo-thiolan-3-yl] N-[(1R,2R)-3-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-2-hydroxy-1-(phenylsulfanylmethyl)propyl]carbamate
    • Piscine à noyau: 1S/C28H43N3O6S3/c1-18-24(11-13-40(18,35)36)37-27(34)29-21(17-39-20-8-6-5-7-9-20)23(32)16-31-15-19-10-12-38-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19-,21+,22+,23-,24-,25+/m1/s1
    • La clé Inchi: SSAWLODCPROYGG-GSFGBMHFSA-N
    • Sourire: S1CC[C@@H]2CN(C[C@H]([C@H](CSC3C=CC=CC=3)NC(=O)O[C@@H]3CCS([C@@H]3C)(=O)=O)O)[C@H](C(NC(C)(C)C)=O)C[C@H]12

Propriétés calculées

  • Qualité précise: 613.23169
  • Masse isotopique unique: 613.23139962g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 9
  • Comptage des atomes lourds: 40
  • Nombre de liaisons rotatives: 11
  • Complexité: 979
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 7
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.2
  • Surface topologique des pôles: 184Ų

Propriétés expérimentales

  • Le PSA: 125.04
Fournisseurs recommandés
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Jing Kun Chemical Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.